BenchChemオンラインストアへようこそ!

MRS1177

Adenosine Receptors Binding Affinity Triazoloquinazoline

MRS1177 (CAS 183721-13-3) is a synthetic triazoloquinazoline derivative that functions as a potent and selective antagonist at the human adenosine A3 receptor (hA3AR). It is widely employed as a pharmacological tool compound to dissect A3AR-mediated signaling pathways in inflammation, cancer, and neuroscience research.

Molecular Formula C20H12ClN5O2
Molecular Weight 389.8 g/mol
Cat. No. B1676826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS1177
SynonymsMRS1177;  MRS 1177;  MRS-1177.
Molecular FormulaC20H12ClN5O2
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
InChIInChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27)
InChIKeyXIEBLXLGWFCYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRS1177: A High-Potency Human Adenosine A3 Receptor Antagonist for Targeted Pharmacological Research


MRS1177 (CAS 183721-13-3) is a synthetic triazoloquinazoline derivative that functions as a potent and selective antagonist at the human adenosine A3 receptor (hA3AR) [1]. It is widely employed as a pharmacological tool compound to dissect A3AR-mediated signaling pathways in inflammation, cancer, and neuroscience research. The compound's well-characterized in vitro binding profile, particularly its sub-nanomolar affinity for the hA3AR, makes it a critical reagent for studies requiring precise A3 receptor blockade [2].

Why a Generic A3 Antagonist Fails to Replicate MRS1177's Specific Profile


The A3 adenosine receptor (A3AR) is part of a family of four closely related G protein-coupled receptors (A1, A2A, A2B, A3). Compounds within this class, even those designated as 'A3 antagonists', exhibit profound differences in their affinity and selectivity profiles. Substituting MRS1177 with a less optimized analog can lead to off-target effects at A1 or A2A receptors, confounding experimental results. MRS1177's unique structural modifications confer a distinct selectivity ratio that is not a class-wide property, as demonstrated by the quantitative comparisons below [1].

Quantitative Differentiation of MRS1177 vs. Key Adenosine Receptor Antagonists


Superior A3 Affinity Differentiates MRS1177 from First-Generation Scaffold CGS15943

MRS1177 exhibits a Ki of 3.03 ± 1.73 nM at the human A3 receptor, which represents a 4.6-fold improvement in binding affinity compared to the parent scaffold compound CGS15943 (Ki = 13.8 ± 2.4 nM) [1]. This enhanced potency is achieved through specific structural modification (COPh substitution at R1) while maintaining a favorable selectivity window.

Adenosine Receptors Binding Affinity Triazoloquinazoline Selectivity Profile

Distinct A1/A2A Selectivity Ratio Separates MRS1177 from High-Affinity Analog MRS1220

While MRS1220 (R1 = COCH2Ph) displays slightly higher A3 affinity (Ki = 0.65 ± 0.25 nM), it exhibits a substantially different selectivity window. MRS1177 demonstrates a 220-fold selectivity for A3 over A1 and 90-fold over A2A. In contrast, MRS1220 shows 470-fold selectivity over A1 but only 80-fold over A2A [1]. This indicates that MRS1220's enhanced selectivity is primarily driven by a larger A1 window, whereas MRS1177 maintains a more balanced but still robust selectivity profile.

Receptor Selectivity A1 Receptor A2A Receptor Triazoloquinazoline

Superior Selectivity Window vs. MRS1186: A 5.5-Fold Improvement in A1 Selectivity

Compared to the closely related analog MRS1186 (R1 = COCH2CH3), MRS1177 provides a dramatically wider selectivity margin over the A1 receptor. MRS1186 exhibits an A1/A3 selectivity ratio of only 40, whereas MRS1177 achieves a 220-fold selectivity [1]. This 5.5-fold improvement is critical for experiments where A1 receptor activation can significantly alter cellular responses such as heart rate or neurotransmitter release.

Structure-Activity Relationship A1 Receptor Triazoloquinazoline Selectivity

Over 6-Fold Higher Potency than MRS1523 for Human A3 Receptor Studies

MRS1177 demonstrates a significantly higher affinity for the human A3 receptor (Ki = 3.03 nM) compared to MRS1523 (Ki = 18.9 nM for human A3) [REFS-1, REFS-2]. This represents an over 6-fold difference in potency. While MRS1523 is a commonly used A3 antagonist, its lower affinity necessitates higher working concentrations, which can exacerbate solubility issues or off-target binding in cell-based assays.

Binding Affinity Human A3 Receptor Triazoloquinazoline Potency

Optimal Research and Industrial Use Cases for MRS1177


In Vitro Functional Antagonism in Human Cell Lines with High A1 Receptor Background

In cell lines such as CHO or HEK293 engineered to co-express human A3 and A1 receptors, MRS1177's 220-fold selectivity over A1 ensures that observed functional effects (e.g., inhibition of cAMP accumulation or calcium mobilization) are specifically attributed to A3 receptor blockade, unlike MRS1186 which has a 40-fold window and would require more careful concentration titration to avoid A1 cross-reactivity [1].

Radioligand Displacement and Binding Site Characterization Studies

MRS1177's high affinity (Ki = 3.03 nM) and defined selectivity profile make it an ideal unlabeled competitor for validating [125I]AB-MECA or other A3 radioligand binding in tissue homogenates or membrane preparations. Its 4.6-fold higher affinity over the parent compound CGS15943 allows for more precise displacement curves and reliable determination of binding site density (Bmax) [1].

SAR and Medicinal Chemistry Programs Targeting Triazoloquinazoline Scaffolds

MRS1177 serves as a key benchmark compound in structure-activity relationship (SAR) studies of triazoloquinazoline-based antagonists. Its specific substitutions (R1 = COPh) provide a quantifiable reference point for evaluating new analogs against established metrics of A3 affinity and A1/A2A selectivity, as detailed in the original characterization work [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS1177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.